molecular formula C10H15N3 B1374684 3-(Piperidin-1-yl)pyridin-2-amine CAS No. 1286273-41-3

3-(Piperidin-1-yl)pyridin-2-amine

Cat. No. B1374684
M. Wt: 177.25 g/mol
InChI Key: XOGBXNJMGNHPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Piperidin-1-yl)pyridin-2-amine” is a compound that belongs to the class of piperidine alkaloids and pyridine alkaloids . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “3-(Piperidin-1-yl)pyridin-2-amine” consists of a piperidine ring attached to a pyridine ring . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Piperidin-1-yl)pyridin-2-amine” is 177.25 g/mol . The IUPAC name for this compound is 3-(1-piperidinyl)-2-pyridinamine .

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of N-(pyridin-2-yl)amides

    • N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
    • The reaction conditions were mild and metal-free .
  • Anti-tubercular Agents

    • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized as anti-tubercular agents .
  • Antitumor Activity

    • Certain synthetic compounds containing a piperidine nucleus have shown good antitumor activity, especially in lapatinib-resistant cancer cells .
  • Drug Discovery

    • Structure–activity relationship studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .
  • Anticancer, Antiviral, Antimalarial, Antimicrobial, Antifungal, Antihypertension, Analgesic, Anti-inflammatory, Anti-Alzheimer, Antipsychotic and/or Anticoagulant Agents

    • Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
  • Synthesis of Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

    • In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem .
    • Zolpidem is used to treat short-term insomnia, as well as some disorders of brain function .
  • HSP70 Inhibitor

    • The synthetic compound 23 as HSP70 inhibitor has a good antitumor activity, especially in lapatinib-resistant cancer cells .
  • Designing Drugs

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Crizotinib-resistant Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 Kinase (ROS1) Dual Inhibitor

    • A series of 2-amino-4-(1-piperidine) pyridine derivatives 3, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .

Future Directions

Piperidine derivatives, including “3-(Piperidin-1-yl)pyridin-2-amine”, continue to be a significant area of research in the field of drug discovery . Their wide range of biological activities makes them promising candidates for the development of new therapeutic agents.

properties

IUPAC Name

3-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-10-9(5-4-6-12-10)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGBXNJMGNHPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301659
Record name 3-(1-Piperidinyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-yl)pyridin-2-amine

CAS RN

1286273-41-3
Record name 3-(1-Piperidinyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Piperidinyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperidin-1-yl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-1-yl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
3-(Piperidin-1-yl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
3-(Piperidin-1-yl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
3-(Piperidin-1-yl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
3-(Piperidin-1-yl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.